molecular formula C8H8N2O5 B13651229 Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate

Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate

Cat. No.: B13651229
M. Wt: 212.16 g/mol
InChI Key: PXWBAEXZBFHXPF-UHFFFAOYSA-N
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Description

Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by a pyridine ring that is partially saturated, containing both nitro and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a β-keto ester with an aldehyde and ammonium acetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction parameters, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of carboxylic acids.

Scientific Research Applications

Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with biological targets. The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4-dihydro-4-oxo-1,4-dihydropyridine-3-carboxylate: Similar structure but lacks the nitro group.

    Methyl 6,7-dihydro-7-oxo-4H-thieno[3,2-c]thiopyran-6-carboxylate: Contains a thieno ring instead of a pyridine ring.

Uniqueness

Methyl 1-methyl-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylate is unique due to the presence of both nitro and ester functional groups on the dihydropyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H8N2O5

Molecular Weight

212.16 g/mol

IUPAC Name

methyl 1-methyl-5-nitro-4-oxopyridine-3-carboxylate

InChI

InChI=1S/C8H8N2O5/c1-9-3-5(8(12)15-2)7(11)6(4-9)10(13)14/h3-4H,1-2H3

InChI Key

PXWBAEXZBFHXPF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=C1)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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